Ethyl 2-bromo-5-fluoroisonicotinate
Overview
Description
Ethyl 2-bromo-5-fluoroisonicotinate is an organic compound with the molecular formula C(_8)H(_7)BrFNO(_2) It is a derivative of isonicotinic acid, featuring both bromine and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-fluoroisonicotinate typically involves the esterification of 2-bromo-5-fluoroisonicotinic acid. One common method includes the reaction of 2-bromo-5-fluoroisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-fluoroisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include ethyl 2-azido-5-fluoroisonicotinate or ethyl 2-thiocyanato-5-fluoroisonicotinate.
Oxidation: Products include 2-bromo-5-fluoroisonicotinic acid.
Reduction: Products include ethyl 2-amino-5-fluoroisonicotinate.
Scientific Research Applications
Ethyl 2-bromo-5-fluoroisonicotinate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 2-bromo-5-fluoroisonicotinate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Ethyl 2-bromo-5-fluoroisonicotinate can be compared with other halogenated isonicotinates:
Ethyl 2-bromoisonicotinate: Lacks the fluorine substituent, which may result in different reactivity and binding properties.
Ethyl 2-fluoroisonicotinate: Lacks the bromine substituent, affecting its nucleophilicity and overall chemical behavior.
Ethyl 2-chloro-5-fluoroisonicotinate: Similar structure but with chlorine instead of bromine, which can influence its reactivity and interactions.
The unique combination of bromine and fluorine in this compound provides distinct chemical properties that can be advantageous in specific applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 2-bromo-5-fluoropyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFCZLQDLILEFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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